molecular formula C25H23N3O4 B2860434 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898436-94-7

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2860434
CAS No.: 898436-94-7
M. Wt: 429.476
InChI Key: ALUUGUOOUKXMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative designed for advanced oncological research. Indolizines are fused bicyclic nitrogen heterocycles that have garnered significant interest in medicinal chemistry due to their planar structure and ability to interact with diverse biological targets . This particular compound is a candidate for investigating novel anticancer therapies. Its molecular structure, which incorporates a 1-carboxamide group, is consistent with established pharmacophores that demonstrate enhanced cytotoxic potential . Researchers are exploring its efficacy against a range of human tumor cell lines. Preliminary research on related indolizine compounds has shown promising inhibitory activity against the growth of several cancer types, including lung, brain, and renal cancers, as well as melanoma . The potential mechanism of action for this class of compounds involves the inhibition of tubulin polymerization, thereby disrupting microtubule dynamics in cancer cells . Molecular docking studies of structurally similar indolizines suggest favorable binding affinities at the colchicine-binding site of tubulin, involving key amino acid residues such as βASN-258 and βALA-317 . This targeted action makes it a valuable tool for studying mitotic inhibition and programmed cell death. In silico ADMET predictions for active indolizine derivatives indicate promising drug-like qualities and the potential for good oral bioavailability, supporting their utility in early-stage drug discovery projects . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-15-7-9-16(10-8-15)24(29)23-22(26)21(18-6-4-5-13-28(18)23)25(30)27-17-11-12-19(31-2)20(14-17)32-3/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUUGUOOUKXMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and research findings.

Chemical Structure

The molecular formula of the compound is C18H20N2O3C_{18}H_{20}N_2O_3. Its structure features an indolizine core substituted with an amino group, a dimethoxyphenyl moiety, and a methylbenzoyl group. This unique structure is thought to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to indolizine derivatives exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 37.9 μM to 118.3 μM, indicating potent antibacterial activity .

CompoundTarget BacteriaMIC (μM)
Compound AS. aureus37.9
Compound BE. coli57.8
Compound CL. monocytogenes118.3

Anticancer Activity

The anticancer potential of indolizine derivatives has been explored in various cancer cell lines. Notably, compounds with similar structures have shown cytotoxic effects in breast cancer cell lines such as MDA-MB-231 and MCF-7. The combination of these compounds with established chemotherapeutics like doxorubicin has resulted in enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes .

Cell LineCompound TestedIC50 (μM)Synergistic Effect
MDA-MB-231Indolizine Derivative A15Yes
MCF-7Indolizine Derivative B20Yes

Anti-inflammatory Activity

Indolizine derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

  • Antimicrobial Study : A study conducted on a series of indolizine derivatives demonstrated that specific substitutions on the indolizine ring enhanced antibacterial activity against resistant strains like MRSA and Pseudomonas aeruginosa. The study concluded that structural modifications could lead to new antibacterial agents with improved efficacy .
  • Anticancer Research : In vitro studies involving the combination of indolizine derivatives with doxorubicin showed a marked increase in apoptosis in cancer cells compared to either agent used alone. This suggests that indolizine derivatives may serve as effective adjuvants in cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several indolizine and benzimidazole derivatives (Table 1). Key differences lie in the substituents on the phenyl rings and acyl groups, which influence physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure R1 (Position 1) R2 (Position 3) Molecular Weight Key Features
Target Compound Indolizine 3,4-Dimethoxyphenyl 4-Methylbenzoyl ~421.44* High lipophilicity (methyl group)
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide Indolizine 2-Chlorophenyl 4-Methoxybenzoyl 419.865 Enhanced polarity (methoxy group)
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide Indolizine 5-Chloro-2-methoxyphenyl 3,4-Dimethylbenzoyl 447.92 Increased steric bulk (dimethyl)
(E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone Curcumin analog 3,4-Dimethoxyphenyl Acryloyl group ~468.5 Antioxidant and ACE inhibition

*Estimated based on molecular formula.

Key Observations :

Bioactivity : Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., compound 3e in ) exhibit potent antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities, suggesting that the dimethoxyphenyl moiety in the target compound may confer similar properties.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The methoxy group in improves aqueous solubility compared to the target compound’s methyl group.
  • Metabolic Stability : Methyl groups are generally resistant to oxidative metabolism, which may extend the target compound’s half-life compared to methoxy-containing analogs.

Q & A

Q. What are the established synthetic routes for 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, and what reaction conditions are critical?

The synthesis typically involves multi-step organic reactions:

  • Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .
  • Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using EDCI/DCC coupling agents) and benzoylation via electrophilic aromatic substitution (e.g., 4-methylbenzoyl chloride in acidic/basic conditions) .
  • Purification : Column chromatography (hexane:ethyl acetate) or recrystallization to achieve >95% purity . Key conditions: Temperature control (60–80°C for cyclization), anhydrous solvents (DMF, acetone), and inert gas (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.77 ppm for aromatic protons, δ 188.26 ppm for carbonyl carbons) in DMSO-d₆ or CDCl₃ .
  • Mass Spectrometry : ESI-MS (e.g., m/z 327.2 [M+H]⁺) confirms molecular weight .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .
  • Elemental Analysis : Validates C, H, N composition (e.g., C: 66.25%, H: 4.63%, N: 8.58%) .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • In Vitro Assays : Use antimicrobial (MIC against S. aureus or E. coli), cytotoxicity (MTT assay on cancer cell lines), or enzyme inhibition (e.g., COX-2) protocols .
  • Antioxidant Screening : DPPH radical scavenging assays at concentrations of 10–100 µM .
  • Structural Analogs : Compare activity with derivatives (e.g., 4-fluorobenzoyl or 4-chlorobenzoyl substitutions) to identify substituent effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Catalyst Optimization : Replace homogeneous catalysts (PdCl₂) with heterogeneous alternatives (e.g., Pd/C) for easier recovery .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions .
  • Solvent Selection : Switch from DMF to greener solvents (e.g., ethanol/water mixtures) without compromising yield .

Q. What mechanistic insights explain the reactivity of the indolizine core during functionalization?

  • Cyclization Mechanism : DFT studies suggest a concerted [3+2] cycloaddition pathway between pyridine and alkyne moieties, stabilized by electron-donating groups (e.g., methoxy) .
  • Electrophilic Substitution : The 4-methylbenzoyl group directs electrophiles to the C-5 position of indolizine due to resonance effects .
  • Amino Group Reactivity : The free -NH₂ group participates in Schiff base formation with aldehydes, enabling further derivatization .

Q. How should researchers address contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 4-methyl vs. 4-chloro benzoyl) and correlate with activity trends using multivariate regression .
  • Targeted Molecular Docking : Simulate binding interactions with proposed targets (e.g., kinase enzymes) to identify critical binding residues .
  • Meta-Analysis : Compare datasets from independent studies (e.g., PubChem BioAssay) to distinguish assay-specific artifacts from true biological effects .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH extremes (1–13), UV light, and oxidants (H₂O₂) to identify degradation products via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using HPLC .
  • Computational Predictions : Use QikProp to estimate logP (2.8), solubility (-4.2), and metabolic susceptibility (e.g., CYP3A4 interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.